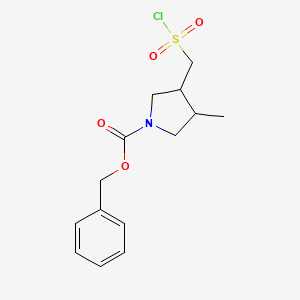

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Neuroleptic Activity

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate derivatives have been synthesized and evaluated for their neuroleptic activity. For instance, certain benzamides of this compound showed significant activity against stereotyped behavior in rats. These findings suggest their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Applications in Asymmetric Synthesis

This compound has been used in conjugate addition reactions to produce chiral 3-aziridin-2-yl-acrylates, leading to high-yield and high stereoselectivity. Such reactions are crucial in the asymmetric synthesis of vicinal diamine derivatives, indicating its importance in the synthesis of biologically active compounds (Yoon et al., 2010).

Large-Scale Preparation from L-Aspartic Acid

The compound has been synthesized from L-aspartic acid on a large scale, demonstrating its practicality for industrial applications. This process involves methylation, reduction, and protection steps, highlighting its versatility in chemical synthesis (Yoshida et al., 1996).

Efficient Synthesis via Aziridinium Ion Intermediate

An efficient synthesis method for related compounds has been developed, using a stereospecific and regioselective chlorination process. This method emphasizes the compound's utility in producing chiral building blocks for biologically active compounds (Ohigashi et al., 2010).

Platinum-Catalyzed Hydroamination

The compound has been involved in platinum-catalyzed intramolecular hydroamination reactions, forming pyrrolidine derivatives. This showcases its role in reactions with excellent functional group compatibility and low moisture sensitivity (Bender et al., 2005).

Propiedades

IUPAC Name |

benzyl 3-(chlorosulfonylmethyl)-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4S/c1-11-7-16(8-13(11)10-21(15,18)19)14(17)20-9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOIWXIMEBTAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)

![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)

![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)